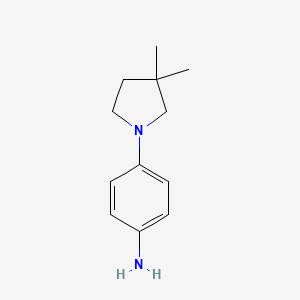

4-(3,3-Dimethylpyrrolidin-1-yl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(3,3-dimethylpyrrolidin-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-12(2)7-8-14(9-12)11-5-3-10(13)4-6-11/h3-6H,7-9,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIFSKTYQGDHGBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(C1)C2=CC=C(C=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization Techniques in Research on 4 3,3 Dimethylpyrrolidin 1 Yl Aniline

Vibrational Spectroscopy Applications

all require specific, published experimental data that does not appear to exist for 4-(3,3-Dimethylpyrrolidin-1-yl)aniline. An article on these topics would rely on theoretical speculation rather than documented research findings.

Fourier Transform Infrared (FT-IR) Spectroscopy

Currently, there is no specific FT-IR spectroscopic data available in the public domain for this compound. However, based on the known characteristic absorption bands of its constituent functional groups, a hypothetical FT-IR spectrum can be anticipated. The primary amine (-NH2) on the aniline (B41778) ring would be expected to show N-H stretching vibrations, typically in the range of 3300-3500 cm⁻¹. The aromatic ring itself would exhibit C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The tertiary amine of the pyrrolidine (B122466) ring and the aliphatic C-H bonds of the methyl and methylene (B1212753) groups would also produce characteristic stretching and bending vibrations in the fingerprint region.

Hypothetical FT-IR Data for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| Aromatic Amine (N-H) | 3300-3500 | Stretching |

| Aromatic C-H | >3000 | Stretching |

| Aliphatic C-H | 2850-2960 | Stretching |

| Aromatic C=C | 1450-1600 | Stretching |

| C-N | 1250-1360 | Stretching |

This table is predictive and not based on published experimental data.

Computational and Theoretical Investigations of 4 3,3 Dimethylpyrrolidin 1 Yl Aniline

Theoretical Studies on Solvent Effects and Solute-Solvent Interactions

While computational studies exist for structurally related aniline (B41778) derivatives, the strict focus on 4-(3,3-Dimethylpyrrolidin-1-yl)aniline as per the instructions prevents the inclusion of analogous data. The generation of a scientifically accurate article with the requested detailed findings and data is contingent upon the future publication of research dedicated to this specific compound.

Reaction Chemistry and Chemical Transformations of 4 3,3 Dimethylpyrrolidin 1 Yl Aniline

Nucleophilic Reactivity of the Aniline (B41778) Moiety

The aniline functional group (-NH₂) is characterized by the lone pair of electrons on the nitrogen atom, which imparts nucleophilic character. In 4-(3,3-Dimethylpyrrolidin-1-yl)aniline, this inherent nucleophilicity is significantly enhanced. The 3,3-dimethylpyrrolidin-1-yl substituent at the para-position acts as a potent electron-donating group. Through a resonance effect, the nitrogen atom of the pyrrolidine (B122466) ring donates electron density into the aromatic π-system. This increases the electron density at the ortho and para positions of the ring and, by extension, on the exocyclic amino group.

This electronic enrichment makes the aniline nitrogen more basic and a stronger nucleophile compared to unsubstituted aniline. Consequently, it readily participates in reactions with electrophiles. For instance, it can be acylated by reaction with acyl chlorides or anhydrides to form amides, or alkylated with alkyl halides. The increased nucleophilicity facilitates reactions that might be sluggish with less activated anilines. Studies on the proton affinities and ionization energies of various N,N-dialkylanilines confirm that N-alkyl groups substantially increase the basicity of the aromatic amine system. acs.org

Electrophilic Aromatic Substitution on the Aniline Ring

The aniline moiety is a powerful activating group for electrophilic aromatic substitution (EAS), directing incoming electrophiles to the ortho and para positions. wikipedia.orgbyjus.com In this compound, the para-position is occupied by the dimethylpyrrolidinyl group. Therefore, electrophilic attack is directed exclusively to the two equivalent ortho positions (C2 and C6) of the benzene (B151609) ring.

The combined electron-donating effects of the amino group and the N-pyrrolidinyl group render the aromatic ring highly susceptible to electrophilic attack. Reactions such as halogenation, nitration, and sulfonation occur readily. byjus.com However, the high reactivity can sometimes be a challenge, leading to overreaction, such as polyhalogenation, if conditions are not carefully controlled. libretexts.org

Furthermore, the steric bulk of the 3,3-dimethylpyrrolidin-1-yl group can play a role in the regioselectivity of these reactions. While substitution is electronically favored at the ortho positions, a very bulky electrophile might experience steric hindrance, potentially slowing the reaction rate compared to a less hindered aniline. In strongly acidic conditions, such as those used for nitration, the primary amino group can be protonated to form an anilinium ion (-NH₃⁺). This protonated group is strongly deactivating and a meta-director. However, the presence of the highly basic tertiary amine in the pyrrolidine ring complicates this behavior, as it can also be protonated. The actual outcome often depends on the specific reaction conditions and the pKa values of the respective amino groups.

| Reaction Type | Reagents | Expected Product(s) | Regioselectivity |

| Bromination | Br₂ in H₂O | 2,6-Dibromo-4-(3,3-dimethylpyrrolidin-1-yl)aniline | Ortho-substitution |

| Nitration | HNO₃, H₂SO₄ | 2-Nitro-4-(3,3-dimethylpyrrolidin-1-yl)aniline | Ortho-substitution |

| Sulfonation | Fuming H₂SO₄ | 2-Amino-5-(3,3-dimethylpyrrolidin-1-yl)benzenesulfonic acid | Ortho-substitution |

Reactions Involving the Pyrrolidine Nitrogen Atom

The nitrogen atom within the pyrrolidine ring is a tertiary amine, which endows it with its own distinct reactivity. As a Lewis base, it can react with acids to form ammonium (B1175870) salts. It is also nucleophilic and can react with electrophiles. For example, treatment with an alkyl halide, such as methyl iodide, would lead to the formation of a quaternary ammonium salt. chemicalbook.com

This tertiary amine can also influence reactions at other parts of the molecule. Its basicity can complicate acid-catalyzed reactions targeting the aromatic ring by competing for the acid catalyst. Additionally, the N-aryl bond can be subject to cleavage under certain oxidative conditions. For instance, some catalytic systems involving manganese complexes are known to perform oxidative N-dealkylation of N,N-dialkylanilines. researchgate.net While this typically targets N-methyl or N-ethyl groups, analogous reactivity could potentially affect the N-arylpyrrolidine structure under harsh oxidative conditions. More complex transformations, such as the [4+1] annulative double C-H functionalization reported for N,N-dialkylanilines, demonstrate that the alkyl groups attached to the nitrogen can undergo sophisticated, site-selective reactions to build new heterocyclic structures. nih.gov

Regioselectivity and Stereoselectivity in Derivatization Reactions

Regioselectivity is a key consideration in the derivatization of this compound. As discussed, electrophilic attack on the aromatic ring is highly regioselective for the ortho positions due to the powerful directing effects of the two nitrogen substituents. acs.orgyoutube.com Any reaction targeting the pyrrolidine ring would be influenced by the gem-dimethyl groups at the C3 position. These methyl groups provide significant steric hindrance, making the C2 and C4 positions of the pyrrolidine ring less accessible to attack compared to an unsubstituted N-arylpyrrolidine.

The parent molecule is achiral and does not have any stereocenters. Stereoselectivity would become a factor only in reactions that introduce a new chiral center. For example, if an electrophilic addition occurred across a double bond introduced onto the pyrrolidine ring, or if a chiral derivatizing agent were used to react with the primary amine, diastereomeric products could be formed. In such cases, the conformation of the five-membered pyrrolidine ring could influence the stereochemical outcome of the reaction, but specific studies on this substrate are not widely reported.

Catalytic Transformations Mediated by this compound or its Analogues

Aniline derivatives, particularly those with additional donor atoms, are versatile ligands in organometallic chemistry and catalysis. semanticscholar.orgmdpi.com this compound possesses two potential coordination sites: the primary amine nitrogen and the tertiary pyrrolidine nitrogen. It could function as a monodentate ligand through either nitrogen or potentially as a bidentate chelating ligand, although the formation of a stable chelate ring involving both nitrogens and a metal center would be structurally demanding.

The strong electron-donating nature of this ligand would make the coordinated metal center more electron-rich. This property is crucial for many catalytic cycles, such as in cross-coupling reactions or olefin polymerization. For example, late transition metal catalysts derived from bulky aniline-type ligands have shown high performance in olefin polymerization by creating a specific steric and electronic environment around the metal center. mdpi.com Analogues like 4-(dimethylamino)pyridine are well-known as highly effective nucleophilic catalysts, and N,N-dialkylanilines can form stable complexes with various transition metals, influencing their catalytic activity. researchgate.netnih.gov The steric bulk provided by the 3,3-dimethyl groups could also be beneficial, promoting certain reaction pathways or enhancing catalyst stability.

Homogeneous gold catalysis, particularly for the isomerization of enynes and propargylic systems, is highly sensitive to the electronic and steric properties of the supporting ligands. rsc.orgnih.gov While this specific aniline derivative has not been extensively reported as a ligand in gold-catalyzed isomerization, its potential influence can be inferred.

Gold(I) catalysts are soft Lewis acids, and their reactivity is modulated by the electron density at the metal center. A strongly electron-donating ligand like this compound would increase the electron density on the gold(I) center. This would decrease its Lewis acidity, which could have several consequences:

Reaction Efficiency: A less electrophilic gold catalyst might be less efficient at activating π-systems like alkynes, potentially slowing down the rate of isomerization. Conversely, for substrates prone to decomposition with highly acidic catalysts, a more electron-rich catalyst could improve yields by suppressing side reactions.

Selectivity: The chemoselectivity and regioselectivity of complex cycloisomerization reactions are often dictated by a delicate electronic balance at the catalyst. The use of a strongly donating N-ligand could alter the preferred reaction pathway. The steric profile of the ligand is also critical for controlling the enantioselectivity in asymmetric transformations. nih.gov The specific structure of the ligand-gold complex would influence how the substrate approaches and binds to the active site, thereby controlling the stereochemical outcome of the reaction. The choice of halide counter-ion and the oxidation state of gold have also been shown to influence the selectivity of cyclization reactions. researchgate.net

Applications in Cross-Coupling Reactions (e.g., Kumada Coupling, Aryl Aminations)

The chemical reactivity of this compound lends itself to participation in various cross-coupling reactions, a cornerstone of modern synthetic organic chemistry. While specific research detailing the use of this compound in Kumada coupling is not extensively documented in the reviewed literature, its application as a substrate in specialized aryl amination reactions, particularly in dehydrogenative cross-coupling, has been explored.

A notable application is in the palladium-catalyzed aerobic oxidative aniline-aniline cross-coupling reaction to form nonsymmetrical 2-aminobiphenyls. nih.govsci-hub.se This method is significant as it utilizes oxygen as the terminal oxidant, presenting an environmentally benign and economical approach that avoids the need for stoichiometric oxidants. nih.govsci-hub.se

In this type of reaction, anilines that possess a pyrrolidino group are reported to be preferentially oxidized under mild, aerobic conditions. nih.govsci-hub.se The pyrrolidino substituent, being a potent electron-donating group, lowers the oxidation potential of the aniline derivative. sci-hub.se This facilitates its selective oxidation to a radical cation intermediate in the presence of a palladium catalyst. sci-hub.se This reactive intermediate can then couple with another, less sterically hindered aniline molecule to produce the desired nonsymmetrical 2-aminobiphenyl (B1664054) product with high selectivity. sci-hub.se

The general mechanism involves the selective oxidation of the more electron-rich pyrrolidino-substituted aniline by the palladium catalyst, followed by reaction with the second aniline partner and subsequent tautomerization to yield the cross-coupled product. sci-hub.se

While the specific compound this compound is not explicitly detailed in the primary study, the principle of preferential oxidation and coupling of N-aryl pyrrolidines is directly applicable. The research highlights the reaction of a model substrate, N-(4-biphenyl)pyrrolidine, with another aniline in the presence of a heterogeneous Pd/Al2O3 catalyst. sci-hub.se

Table 1: Optimized Conditions for Palladium-Catalyzed Aerobic Oxidative Aniline-Aniline Cross-Coupling

| Parameter | Condition |

| Catalyst | Pd/Al2O3 (5 mol %) |

| Coupling Partner 1 | N-aryl pyrrolidine (e.g., N-(4-biphenyl)pyrrolidine) |

| Coupling Partner 2 | Substituted Aniline |

| Oxidant | Oxygen (from air) |

| Acid | Difluoroacetic acid |

| Solvent | Not specified in abstract |

| Temperature | Mild conditions |

| Yield of Cross-Coupled Product | Up to 82% (for model substrate 6a) sci-hub.se |

This dehydrogenative aryl amination strategy showcases the utility of the pyrrolidino-aniline scaffold in constructing valuable biaryl amine structures, which are prevalent in bioactive molecules and materials science. nih.govsci-hub.se The dimethyl substitution on the pyrrolidine ring of this compound would sterically influence the approach of the coupling partner but is expected to follow the same fundamental reactivity pattern due to the electronic effects of the pyrrolidino-nitrogen.

Non Biological Applications and Advanced Materials Research Involving 4 3,3 Dimethylpyrrolidin 1 Yl Aniline Derivatives

Applications as Ligands in Organometallic Catalysis

The aniline (B41778) and pyrrolidine (B122466) functionalities within 4-(3,3-dimethylpyrrolidin-1-yl)aniline make it an intriguing candidate for ligand design in organometallic catalysis. The nitrogen atoms of the aniline and pyrrolidine groups can serve as effective coordination sites for transition metals, forming stable complexes that can catalyze a variety of organic transformations.

The design of ligands based on the pyrrolidine-aniline scaffold is guided by several key principles aimed at optimizing catalytic performance. The aniline nitrogen, with its sp2-hybridized character, and the pyrrolidine nitrogen, being sp3-hybridized, offer different coordination geometries and electronic properties. This dual nature allows for the creation of bidentate ligands that can form stable chelate rings with a metal center, enhancing the stability and activity of the resulting catalyst.

The gem-dimethyl group on the pyrrolidine ring introduces significant steric bulk. This steric hindrance can be strategically employed to control the coordination environment around the metal center, influencing the selectivity of the catalytic reaction. For instance, in asymmetric catalysis, the chiral environment created by such bulky groups can lead to the preferential formation of one enantiomer of a product. Furthermore, the electronic properties of the aniline ring can be readily tuned by introducing electron-donating or electron-withdrawing substituents, thereby modulating the electron density at the metal center and influencing its catalytic activity.

Derivatives of this compound are being explored as ligands for transition metal catalysts, particularly palladium and copper, in fundamentally important carbon-carbon (C-C) and carbon-nitrogen (C-N) bond-forming reactions. nih.govresearchgate.net These reactions are cornerstones of modern synthetic chemistry, enabling the construction of complex molecules from simpler precursors.

In palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions, the design of the ligand is crucial for achieving high catalytic efficiency. nih.govrsc.orgmdpi.com Ligands derived from this compound have the potential to stabilize the active palladium(0) species and facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle. The steric bulk of the 3,3-dimethylpyrrolidin-1-yl group can promote the reductive elimination step, leading to faster catalyst turnover and higher yields of the desired product.

Similarly, in copper-catalyzed C-N cross-coupling reactions, these ligands can facilitate the formation of the key copper-amide intermediate, leading to the efficient synthesis of arylamines. researchgate.netmdpi.com The ability to fine-tune the steric and electronic properties of these ligands makes them promising candidates for the development of highly active and selective catalysts for a broad range of C-C and C-N bond-forming reactions.

| Catalytic Reaction | Metal Catalyst | Potential Role of the Ligand | Relevant Bond Formation |

|---|---|---|---|

| Suzuki Coupling | Palladium | Stabilization of Pd(0), enhancement of oxidative addition and reductive elimination. | C-C |

| Heck Coupling | Palladium | Control of regioselectivity and catalyst stability. | C-C |

| Buchwald-Hartwig Amination | Palladium, Copper | Facilitation of C-N bond formation through stabilization of the metal-amide intermediate. | C-N |

| Domino Sonogashira coupling/cyclization | Palladium | Catalyzes one-pot synthesis of benzofuran (B130515) and indole (B1671886) derivatives. nih.gov | C-C, C-N |

Potential in Electronic and Optoelectronic Materials Research

The electronic properties of this compound, specifically the electron-donating nature of the aniline moiety, make it a valuable building block for the synthesis of novel electronic and optoelectronic materials.

Conjugated polymers are a class of organic materials characterized by alternating single and double bonds along the polymer backbone, which allows for the delocalization of π-electrons. researchgate.net This delocalization is responsible for their unique electronic and optical properties, making them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. researchgate.net

The this compound moiety can be incorporated into conjugated polymer chains as a potent electron-donating unit. The nitrogen atom of the pyrrolidine ring donates electron density into the aniline ring through resonance, enhancing its electron-donating strength. This property is highly desirable in the design of "push-pull" type conjugated systems, where electron-donating and electron-accepting units are strategically placed to tune the material's band gap and absorption/emission characteristics. The incorporation of this aniline derivative can lead to polymers with improved charge transport properties and tailored optoelectronic functionalities.

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field. rsc.orgrsc.org They are of great interest for applications in optical communications, data storage, and optical signal processing. illinois.edu "Push-pull" chromophores, which consist of an electron-donating group connected to an electron-accepting group through a π-conjugated bridge, are a key class of molecules with significant NLO properties. rsc.orgrsc.orgresearchgate.net

The this compound unit can serve as a powerful electron donor in the design of such push-pull chromophores. rsc.orgresearchgate.net The strong intramolecular charge transfer from the aniline donor to a suitable acceptor through the conjugated system can result in a large first hyperpolarizability (β), a measure of the second-order NLO response. bohrium.com The steric bulk of the gem-dimethyl groups can also play a role in preventing intermolecular aggregation, which can be detrimental to the macroscopic NLO response of the material. Research in this area focuses on synthesizing and characterizing novel chromophores incorporating this aniline derivative to optimize their NLO performance.

| Application Area | Material Type | Function of this compound Moiety |

|---|---|---|

| Organic Light-Emitting Diodes (OLEDs) | Conjugated Polymers | Electron-donating unit to control emission color and efficiency. |

| Organic Photovoltaics (OPVs) | Conjugated Polymers | Electron-donating component in the active layer to facilitate charge separation. |

| Nonlinear Optics (NLO) | Push-Pull Chromophores | Strong electron donor to induce a large second-order NLO response. rsc.orgresearchgate.netbohrium.com |

Utilization as Advanced Chemical Probes and Reagents in Synthetic Methodology Development

Beyond its applications in materials science, the unique structure of this compound makes it a valuable tool in the development of new synthetic methods and as a scaffold for chemical probes. Chemical probes are small molecules used to study and manipulate biological systems, and their development often relies on versatile and easily modifiable chemical scaffolds. olemiss.edu

The aniline group of this compound is a versatile functional handle that can be readily modified through a variety of chemical reactions, including diazotization, acylation, and alkylation. This allows for the straightforward synthesis of a diverse library of derivatives. These libraries can then be screened for specific biological activities, leading to the identification of new chemical probes.

In synthetic methodology development, this compound can serve as a specialized reagent. The steric and electronic properties of the 3,3-dimethylpyrrolidin-1-yl group can be exploited to influence the outcome of chemical reactions in a predictable manner. For example, it could be used as a directing group in C-H activation reactions or as a chiral auxiliary in asymmetric synthesis. The development of new synthetic methods often relies on the availability of reagents with unique reactivity profiles, and this compound and its derivatives represent a promising platform for such explorations.

Conclusion and Future Research Directions

Summary of Current Research Contributions on 4-(3,3-Dimethylpyrrolidin-1-yl)aniline

A comprehensive review of scientific databases and literature reveals no specific studies centered on the synthesis, characterization, or application of this compound. Research in the broader field of aniline (B41778) and pyrrolidine (B122466) chemistry is extensive; however, these studies focus on other derivatives. For instance, significant research has been conducted on compounds such as N,N-Dimethyl-4-(1H-pyrrol-1-yl)aniline and various fluorinated or tetramethylated pyrrolidinyl aniline derivatives. epa.govnih.govnih.gov These studies often explore the synthesis of such compounds and their potential applications in medicinal chemistry and materials science. nih.gov However, the specific structural combination of a 3,3-dimethylpyrrolidin-1-yl group attached to the fourth position of an aniline ring has not been a subject of focused investigation.

The absence of dedicated research indicates that the chemical properties, spectroscopic data, and potential utility of this compound are yet to be determined. While general synthetic methods for analogous compounds exist, such as the ultrasound-promoted one-pot multicomponent synthesis of substituted 3-pyrrolin-2-ones from aniline derivatives, specific adaptations and optimizations for the synthesis of this compound have not been reported. rsc.org

Identification of Knowledge Gaps and Untapped Research Avenues

The lack of any substantive research on this compound presents a significant knowledge gap. The primary areas where information is entirely missing are:

Synthesis and Characterization: There are no published, optimized, and characterized synthetic routes specifically for this compound. Future research should focus on developing efficient synthetic protocols and thoroughly characterizing the compound using modern analytical techniques such as NMR, mass spectrometry, and X-ray crystallography.

Physicochemical Properties: Basic physicochemical properties, including but not limited to melting point, boiling point, solubility, and electronic properties, are unknown. The table below highlights the complete absence of experimental or even computed data for this compound.

| Property | Value |

| Molecular Formula | C₁₂H₁₈N₂ |

| Molecular Weight | 190.28 g/mol |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Solubility | Data not available |

| Spectroscopic Data (NMR, IR, MS) | Data not available |

Pharmacological and Biological Activity: The biological profile of this compound is completely unexplored. Given that many aniline and pyrrolidine derivatives exhibit a wide range of biological activities, this compound represents an untapped resource for drug discovery. plos.org Screening for potential antibacterial, antifungal, anticancer, or other therapeutic activities is a crucial next step.

Material Science Applications: The potential of this compound in material science, for example as a building block for polymers, dyes, or organic electronics, has not been investigated. Related dimethylaniline derivatives have been studied as precursors to dyes and as promoters in resin curing.

Perspectives on the Broader Impact of this compound Chemistry in Advanced Chemical Sciences

The study of this compound could have a notable impact on several areas of advanced chemical sciences. The introduction of the 3,3-dimethylpyrrolidine (B1591124) moiety to the aniline core offers a unique structural motif that could lead to novel properties and applications.

In medicinal chemistry , the gem-dimethyl group on the pyrrolidine ring could enhance metabolic stability and lipophilicity, which are desirable properties for drug candidates. Investigating its potential as a scaffold for new therapeutic agents could lead to the development of novel drugs. The aniline functional group provides a versatile handle for further chemical modifications, allowing for the creation of a library of derivatives for structure-activity relationship (SAR) studies.

In materials science , the electron-donating nature of the aniline nitrogen, combined with the specific steric and electronic effects of the dimethylpyrrolidine group, could be exploited in the design of new organic electronic materials. For instance, derivatives of this compound could be explored as components of organic light-emitting diodes (OLEDs), charge-transfer complexes, or sensors. The study of related compounds like N,N-Dimethyl-4-(pyren-1-yl)aniline, where electron donor-acceptor properties are crucial, provides a precedent for such investigations. researchgate.netnih.govscienceopen.com

Q & A

Q. What role do solvent effects play in modulating the compound’s reactivity in cross-coupling reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.